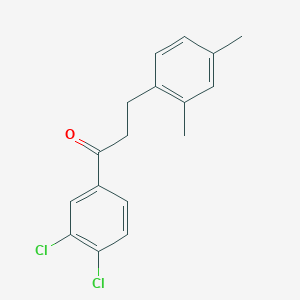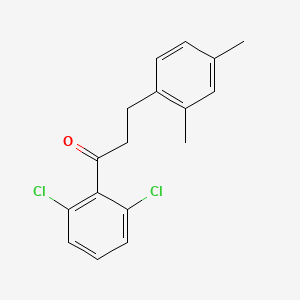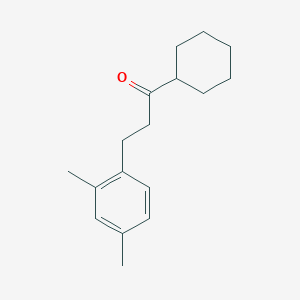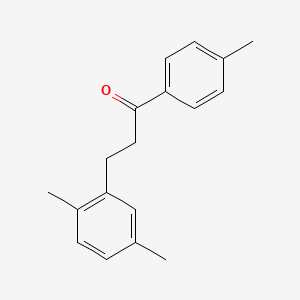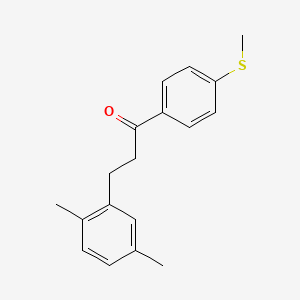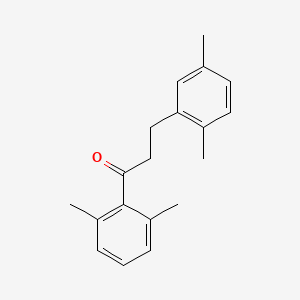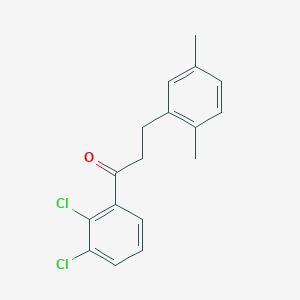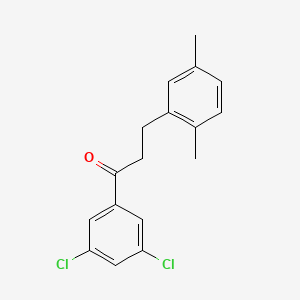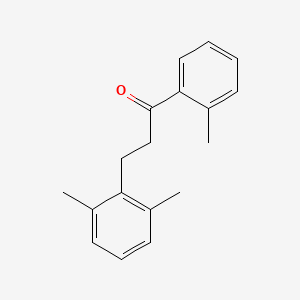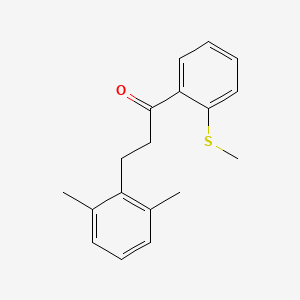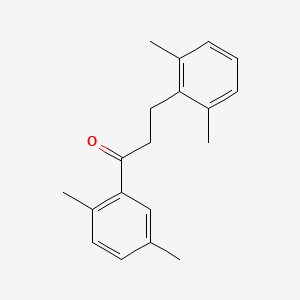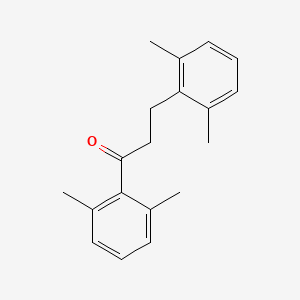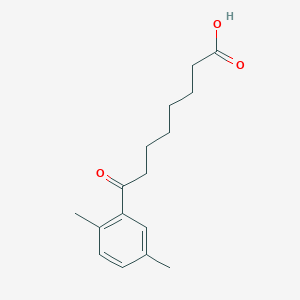
8-(2,5-Dimethylphenyl)-8-oxooctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would involve providing a detailed overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s role and significance in scientific research or industry would also be discussed.
Synthesis Analysis
This would involve a detailed discussion of how the compound is synthesized, including the starting materials, reagents, and conditions required for the synthesis. The yield and purity of the product would also be discussed.Molecular Structure Analysis
This would involve discussing the molecular structure of the compound, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve discussing the chemical reactions that the compound undergoes, including its reactivity and the conditions required for these reactions. The mechanisms of these reactions might also be discussed.Physical And Chemical Properties Analysis
This would involve discussing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Oxidative Damage Indication
- Application : A study by Yamanaka et al. (2001) proposed that dimethylarsinic acid, a metabolite related to 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid, may be involved in arsenic carcinogenesis through the induction of oxidative damage, particularly of base oxidation (Yamanaka et al., 2001).
Photoreleasable Protecting Group for Carboxylic Acids
- Application : The 2,5-dimethylphenacyl chromophore, which is structurally related to 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid, has been identified as a new photoremovable protecting group for carboxylic acids. This application was discussed in a study by Klan et al. (2000) (Klan et al., 2000).
Synthesis and Structural Analysis
- Application : Various studies, such as those by Potkin et al. (2012, 2009) and Gowda et al. (2009), focus on the synthesis and structural characterization of compounds containing 2,5-dimethylphenyl groups, which are components of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid. These studies involve the synthesis of heterocycles and structural analysis through X-ray crystallography (Potkin et al., 2012); (Potkin et al., 2009); (Gowda et al., 2009).
Medium Chain Fatty Acid Metabolism Evaluation
- Application : Lee et al. (2004) synthesized 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid for evaluating medium chain fatty acid metabolism in the liver, indicating its potential use in medical research (Lee et al., 2004).
Luminescence Sensing
- Application : Shi et al. (2015) created lanthanide-organic frameworks based on dimethylphenyl imidazole dicarboxylate for luminescence sensing of benzaldehyde, demonstrating the use of dimethylphenyl derivatives in sensor technology (Shi et al., 2015).
Enantioselective Fluorosensing
- Application : Mei et al. (2006) synthesized a sterically crowded 1,8-diacridylnaphthalene derivative with a dimethylphenyl component for dual-mode enantioselective fluorosensing, highlighting its application in chemical sensing (Mei et al., 2006).
Safety And Hazards
This would involve discussing the safety precautions that need to be taken when handling the compound, as well as the hazards it poses to human health and the environment.
Orientations Futures
This would involve discussing potential future research directions involving the compound, such as its potential uses and modifications, or new methods of synthesis.
Please note that the availability of this information would depend on the extent to which “8-(2,5-Dimethylphenyl)-8-oxooctanoic acid” has been studied. For a less-studied compound, some of this information might not be available. If you have a different compound or a more specific question about this compound, feel free to ask!
Propriétés
IUPAC Name |
8-(2,5-dimethylphenyl)-8-oxooctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-12-9-10-13(2)14(11-12)15(17)7-5-3-4-6-8-16(18)19/h9-11H,3-8H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGRXWUJHVOUFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645266 |
Source


|
| Record name | 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,5-Dimethylphenyl)-8-oxooctanoic acid | |
CAS RN |
898788-01-7 |
Source


|
| Record name | 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

